molecular formula C8H6N6 B183880 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 89978-00-7

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B183880
CAS RN: 89978-00-7
M. Wt: 186.17 g/mol
InChI Key: SIEFZVDTJZTHPL-UHFFFAOYSA-N
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Description

“5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the CAS Number 89978-00-7 . It has a molecular weight of 186.18 . The IUPAC name for this compound is 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carbonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile” include a melting point of 302-303°C . It is a powder at room temperature .

Scientific Research Applications

Anti-Fibrosis Activity

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Chemodivergent Synthesis

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Pyrimidine derivatives have been used in chemodivergent synthesis . N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
  • Methods of Application: The synthesis was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Results or Outcomes: The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Synthesis of Novel Heterocyclic Compounds

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: Pyrimidine derivatives have been used in the synthesis of novel heterocyclic compounds with potential biological activities .
  • Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis by Reaction of 1,3-Dielectrophilic Component

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Pyrimidine derivatives have been used in the synthesis of novel compounds through the reaction of 1,3-dielectrophilic component with urea derivative .
  • Methods of Application: The synthesis was achieved under reflux in the presence of K2CO3 . Tert-butanol was reported as the suitable solvent for this reaction .
  • Results or Outcomes: This method provides a new approach for the synthesis of pyrimidine derivatives .

Design of Privileged Structures in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .
  • Methods of Application: To prepare libraries of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed .
  • Results or Outcomes: The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

properties

IUPAC Name

5-amino-1-pyrimidin-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c9-4-6-5-13-14(7(6)10)8-11-2-1-3-12-8/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFZVDTJZTHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475273
Record name 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

CAS RN

89978-00-7
Record name 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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